molecular formula C11H14ClNO3 B13448209 2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride

Cat. No.: B13448209
M. Wt: 243.68 g/mol
InChI Key: NCECFKRNLINCKJ-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tetrahydroquinoline moiety linked to an acetic acid group via an ether linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride typically involves the following steps:

    Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized through the reduction of quinoline using hydrogenation methods or other reducing agents.

    Etherification: The hydroxyl group on the tetrahydroquinoline is then reacted with chloroacetic acid under basic conditions to form the ether linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. The acetic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the tetrahydro and acetic acid functionalities.

    Tetrahydroquinoline: Similar core structure but without the acetic acid group.

    Quinoline-2,4-dione: A related compound with different functional groups.

Uniqueness

2-(1,2,3,4-Tetrahydroquinolin-6-yloxy)acetic acid hydrochloride is unique due to its specific combination of the tetrahydroquinoline core and the acetic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)7-15-9-3-4-10-8(6-9)2-1-5-12-10;/h3-4,6,12H,1-2,5,7H2,(H,13,14);1H

InChI Key

NCECFKRNLINCKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC(=O)O)NC1.Cl

Origin of Product

United States

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